3,7-Dichlorocyclohepta-1,3,5-triene
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Overview
Description
3,7-Dichlorocyclohepta-1,3,5-triene is an organic compound with the molecular formula C₇H₆Cl₂. It is a derivative of cycloheptatriene, where two chlorine atoms are substituted at the 3rd and 7th positions of the cycloheptatriene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through various methods. One common approach involves the chlorination of cycloheptatriene. The reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cycloheptatriene is reacted with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichlorocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of cycloheptatriene or other partially hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
Substitution: Formation of hydroxylated or aminated cycloheptatriene derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of cycloheptatriene or partially hydrogenated derivatives.
Scientific Research Applications
3,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound without chlorine substitutions.
3,7,7-Trimethylcyclohepta-1,3,5-triene: A derivative with methyl groups instead of chlorine atoms.
7,7-Dichlorocyclohepta-1,3,5-triene: Another chlorinated derivative with different substitution pattern.
Uniqueness
3,7-Dichlorocyclohepta-1,3,5-triene is unique due to its specific chlorine substitutions, which impart distinct reactivity and properties compared to its analogs. This makes it valuable for targeted synthetic applications and research studies .
Properties
CAS No. |
61393-31-5 |
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Molecular Formula |
C7H6Cl2 |
Molecular Weight |
161.03 g/mol |
IUPAC Name |
3,7-dichlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6Cl2/c8-6-2-1-3-7(9)5-4-6/h1-6H |
InChI Key |
WEGVXYOBMKGROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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